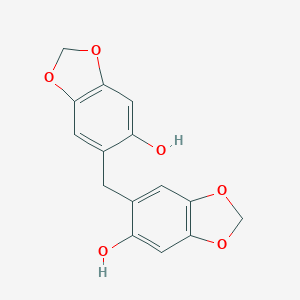

6,6'-Methylenebis-1,3-benzodioxol-5-ol

Description

Contextualizing the Academic Significance of Bis-1,3-benzodioxole Derivatives in Chemical Biology

Bis-1,3-benzodioxole derivatives are a class of compounds that have garnered considerable attention in the scientific community due to their diverse biological activities. Research has shown that these molecules can serve as valuable scaffolds in the design and synthesis of new therapeutic agents. chemicalbook.com Their significance is highlighted by their potential applications in several areas of medicinal chemistry.

One of the most promising areas of research for 1,3-benzodioxole (B145889) derivatives is in oncology. Studies have demonstrated their anti-tumor properties, which are believed to stem from their ability to inhibit certain enzymes and promote apoptosis (programmed cell death) in cancer cells. chemicalbook.com For instance, some derivatives have been investigated for their potential in treating leukemia and other tumors. chemicalbook.comnih.govnih.gov The conjugation of 1,3-benzodioxole moieties with other active molecules, such as arsenicals, has been explored as a strategy to enhance the anti-proliferative effects and improve the pharmacokinetic profiles of these agents. nih.govnih.gov

Beyond their anti-cancer potential, these derivatives have also been evaluated for their effects on metabolic disorders. Certain 1,3-benzodioxole-based compounds have exhibited anti-hyperlipidemia activity, demonstrating the ability to reduce plasma lipid levels, including triglycerides and total cholesterol, in animal models. chemicalbook.com Furthermore, some derivatives have shown hepatoprotective, antioxidant, and anti-inflammatory properties. chemicalbook.com The antioxidant activity is a noteworthy characteristic, as oxidative stress is implicated in a wide range of diseases. nih.gov

The versatility of the 1,3-benzodioxole scaffold is further evidenced by its use in the development of agents targeting the central nervous system and in agricultural applications. For example, this structural motif is found in compounds with anti-epileptic, analgesic, and antimicrobial properties. researchgate.net In the realm of agriculture, novel benzodioxole derivatives have been designed as potent auxin receptor agonists to promote root growth in plants.

Historical Perspectives in the Study of Methylenebis-Phenolic Compounds

The study of methylenebis-phenolic compounds is rooted in the early history of polymer chemistry. The foundational work in this area was conducted by Dr. Leo Baekeland in the early 1900s. His experiments on the reaction between phenol (B47542) and formaldehyde (B43269) led to the invention of Bakelite, the first synthetic thermoset polymer. atlasfibre.com This discovery marked a significant milestone in materials science and laid the groundwork for the plastics industry. atamanchemicals.com

Initially, the focus of research on phenolic compounds was on their industrial applications. The development of phenolic resins provided materials with excellent insulating properties, which were crucial for the burgeoning electrical industry. atlasfibre.com These materials also found use in a vast array of other applications, from manufacturing molded products and laminates to coatings and adhesives. atamanchemicals.com The versatility and durability of phenolic resins led to their widespread adoption and continuous innovation in their formulation and use throughout the 20th century. atlasfibre.com

From a different historical perspective, phenolic compounds have long been recognized for their antimicrobial properties. As far back as the 19th century, phenol, then known as carbolic acid, was used as a disinfectant and antiseptic in surgical settings. basicmedicalkey.com This early application highlighted the biological activity of the phenolic functional group and spurred the synthesis and evaluation of numerous phenol derivatives to find compounds with improved efficacy and reduced toxicity. basicmedicalkey.com While the use of phenol itself as an antimicrobial agent has declined, its derivatives continue to be important components in various disinfectant and preservative formulations. basicmedicalkey.com

The study of phenolic compounds has evolved significantly over time. Early research was primarily focused on their chemical synthesis and industrial applications. nih.gov However, in more recent decades, there has been a growing interest in the biological roles of phenolic compounds, particularly those found in plants. nih.govresearchgate.net This shift in focus has been driven by the recognition of their antioxidant properties and potential health benefits. researchgate.net

Current Research Landscape and Unaddressed Questions Pertaining to 6,6'-Methylenebis-1,3-benzodioxol-5-ol

Despite the broad interest in bis-1,3-benzodioxole derivatives, the specific compound this compound remains largely uncharacterized in the scientific literature. While its chemical structure is known and it is available from commercial suppliers for research purposes, there is a notable absence of published studies detailing its synthesis, spectroscopic characterization, and biological activities. simsonpharma.com

The current research landscape for this particular molecule is therefore defined by a significant knowledge gap. The academic significance of its parent class of compounds suggests that this compound could possess interesting biological properties, such as antioxidant, antimicrobial, or cytotoxic activities. However, without empirical data, this remains speculative.

The primary unaddressed questions pertaining to this compound are:

Synthesis and Characterization: What are the most efficient and scalable synthetic routes to produce this compound in high purity? What are its detailed spectroscopic and physicochemical properties?

Biological Activity: Does this compound exhibit any significant biological activities, such as antioxidant, anti-inflammatory, antimicrobial, or anti-cancer effects? If so, what are the mechanisms of action?

Structure-Activity Relationships: How does the specific arrangement of the two benzodioxole rings connected by a methylene (B1212753) bridge, along with the hydroxyl groups, contribute to its potential biological activity? How does it compare to other related methylenebis-phenolic compounds?

Potential Applications: Could this compound serve as a lead structure for the development of new therapeutic agents or as a tool for chemical biology research?

The lack of research on this compound presents an opportunity for future investigations. A systematic study of its properties could contribute to a better understanding of the structure-activity relationships within the broader class of bis-1,3-benzodioxole derivatives and potentially uncover a new molecule with valuable biological applications. The current state of knowledge underscores the vastness of unexplored chemical space and the potential for new discoveries even within well-established classes of compounds.

Structure

3D Structure

Properties

IUPAC Name |

6-[(6-hydroxy-1,3-benzodioxol-5-yl)methyl]-1,3-benzodioxol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-10-4-14-12(18-6-20-14)2-8(10)1-9-3-13-15(5-11(9)17)21-7-19-13/h2-5,16-17H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMQCXVUBOIIPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)CC3=CC4=C(C=C3O)OCO4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445846 | |

| Record name | AGN-PC-0NBMOG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78188-48-4 | |

| Record name | AGN-PC-0NBMOG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Enzymatic Routes for 6,6 Methylenebis 1,3 Benzodioxol 5 Ol

Classical Synthetic Approaches to Bis-1,3-benzodioxole Structures

The foundational chemistry for creating the 1,3-benzodioxole (B145889) ring system, the core of the target molecule, is well-established. Classically, these structures are synthesized from catechol or its derivatives. wikipedia.org A common method involves the condensation reaction of a catechol with a compound that can provide a methylene (B1212753) bridge, such as a disubstituted halomethane (e.g., dichloromethane) or an aldehyde/ketone. wikipedia.orggoogle.com For instance, the reaction of catechol with aldehydes or ketones can be efficiently catalyzed by HY zeolite, a solid acid catalyst, under mild conditions. researchgate.net Another approach involves reacting catechol with methanol (B129727) in the presence of a strong acid catalyst, where methanol serves as the methylene source to form the dioxole ring. chemicalbook.com

Achieving the specific structure of 6,6'-Methylenebis-1,3-benzodioxol-5-ol requires a regioselective approach, ensuring the methylene bridge links the two benzodioxole units at the correct positions. The synthesis typically begins with a precursor that already contains the 1,3-benzodioxol-5-ol moiety, a compound commonly known as sesamol (B190485). wikipedia.orgnih.gov

The key reaction is an electrophilic aromatic substitution, where two molecules of sesamol are joined by a methylene linker. This is commonly achieved through a condensation reaction with formaldehyde (B43269) under acidic conditions. smolecule.com The hydroxyl group (-OH) at the C5 position of sesamol is an activating group, directing incoming electrophiles to the ortho and para positions. The C6 position is ortho to the hydroxyl group and is highly activated, making it the primary site for substitution. The reaction proceeds as two sesamol molecules react with one molecule of formaldehyde, resulting in the desired 6,6'-methylene bridge.

Reaction Scheme: 2 x (1,3-Benzodioxol-5-ol) + CH₂O --(Acid Catalyst)--> this compound + H₂O

To maximize the yield and purity of this compound on an academic scale, careful optimization of reaction parameters is crucial. Key variables include the choice of catalyst, solvent, temperature, and reaction time. While specific optimization studies for this exact compound are not extensively detailed in publicly available literature, general principles from similar acid-catalyzed condensation reactions can be applied.

Factors influencing the reaction include:

Catalyst: Strong protic acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are traditionally used. However, solid acid catalysts can offer advantages in terms of separation and recyclability.

Solvent: The choice of solvent affects the solubility of reactants and can influence reaction rates. Alcohols or aqueous mixtures are common.

Reactant Ratio: The stoichiometry of sesamol to formaldehyde is critical. A 2:1 molar ratio is theoretically required, but slight adjustments may be necessary to optimize the yield.

The table below illustrates potential parameters for optimization based on common organic synthesis practices.

| Parameter | Condition A | Condition B | Condition C | Expected Outcome/Rationale |

|---|---|---|---|---|

| Catalyst | HCl (aq) | H₂SO₄ | Solid Acid (e.g., Amberlyst-15) | Solid acids can simplify workup and may offer higher selectivity. |

| Solvent | Ethanol | Water | Dichloromethane (DCM) | Solvent choice impacts reactant solubility and reaction kinetics. |

| Temperature | Room Temperature | 50 °C | Reflux | Higher temperatures increase reaction rate but may promote side products. |

| Time | 6 hours | 12 hours | 24 hours | Longer reaction times may be needed for completion, monitored by TLC. |

Novel Synthetic Pathways and Catalytic Methods

Modern organic synthesis emphasizes the development of more efficient and selective reactions. For benzodioxole derivatives, novel catalytic methods are continuously being explored. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully employed to synthesize complex benzodioxole derivatives by forming new carbon-carbon bonds. worldresearchersassociations.comresearchgate.net For example, a 1,3-benzodioxole containing a bromo-substituent can be coupled with various boronic acids in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ to create a diverse library of compounds. worldresearchersassociations.comresearchgate.net

Another modern approach involves Friedel-Crafts acylation reactions under continuous flow conditions using recyclable heterogeneous catalysts. mdpi.com This method has been applied to 1,3-benzodioxole, demonstrating high conversion rates and selectivity while allowing for easy separation and recycling of the catalyst. mdpi.com While not directly forming the methylene bridge, these advanced catalytic techniques highlight the modern strategies available for modifying the benzodioxole scaffold.

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of benzodioxole synthesis, a significant green advancement is the replacement of corrosive liquid acid catalysts with recyclable solid acids. A patented method for synthesizing 1,3-benzodioxoles utilizes a carbon-based solid acid to catalyze the reaction between catechol and an aldehyde or ketone. google.com This approach achieves high conversion rates (over 80%) and selectivity (over 95%) while simplifying the purification process and minimizing acidic waste. google.com

The specific molecule, this compound, is achiral. It possesses a plane of symmetry and lacks any stereocenters, meaning it does not exist as a pair of enantiomers. Therefore, enantioselective synthesis or chiral resolution is not applicable to the synthesis of this particular compound.

However, these techniques are highly relevant for the synthesis of chiral derivatives within the broader class of bis-1,3-benzodioxole compounds. If substituents were introduced that created a chiral center or axial chirality, an enantioselective synthesis would be necessary to produce a single enantiomer. Such methods often rely on chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. Alternatively, if a racemic mixture of a chiral derivative were produced, chiral resolution techniques like chromatography with a chiral stationary phase or crystallization with a chiral resolving agent would be employed to separate the enantiomers.

Chemo-Enzymatic Synthesis and Biotransformations

Chemo-enzymatic synthesis integrates chemical and enzymatic steps to leverage the high selectivity of enzymes for specific transformations. This approach is increasingly used to create complex molecules in an environmentally friendly manner. For compounds related to the 1,3-benzodioxole framework, chemo-enzymatic methods have been successfully developed.

One study outlines a two-step biocatalytic synthesis of oxygenated propenylbenzene derivatives, such as those derived from isosafrole (a 1,3-benzodioxole compound). frontiersin.org The process involves:

Lipase-catalyzed epoxidation: A lipase (B570770) enzyme (Novozym 435) catalyzes the formation of an epoxide across a double bond on a side chain of the benzodioxole ring. frontiersin.org

Microbial oxidation: The resulting diol is then subjected to microbial oxidation using a bacterial strain like Dietzia sp. to yield a hydroxy ketone. frontiersin.org

These biotransformations, which involve the metabolism of benzodioxole compounds, demonstrate the potential for using enzymes and microorganisms to perform specific, selective modifications on the benzodioxole core or its precursors. frontiersin.orgnih.gov Such methods could potentially be adapted to synthesize or modify derivatives of this compound.

Enzymatic Catalysis in Bis-1,3-benzodioxole Formation

The formation of a dimeric structure from 1,3-benzodioxole precursors, such as sesamol, can be approached through enzymatic catalysis. Enzymes, particularly oxidoreductases like peroxidases, are known to catalyze the coupling of phenolic compounds.

Detailed Research Findings

Research has demonstrated that horseradish peroxidase (HRP) can be utilized to catalyze the dimerization of sesamol (1,3-benzodioxol-5-ol). In a novel fluorimetric assay developed for HRP, sesamol acts as a substrate in the presence of hydrogen peroxide. The enzymatic reaction leads to the production of a fluorescent sesamol dimer. nih.gov This process relies on the oxidative capabilities of HRP, which, in the presence of an oxidizing agent like hydrogen peroxide, generates radical intermediates from phenolic substrates. These radicals can then couple to form dimeric or polymeric products.

The principle of this HRP-catalyzed reaction involves the oxidation of sesamol to a phenoxy radical. Two of these radicals can then couple to form a new carbon-carbon or carbon-oxygen bond, resulting in a dimeric structure. While the exact linkage (e.g., a direct C-C bond or an ether linkage) of the "dimeric sesamol" formed in the fluorimetric assay is not specified, this finding establishes a clear precedent for the enzymatic coupling of sesamol molecules. nih.gov The conventional chemical synthesis of this compound involves the acid-catalyzed condensation of sesamol with formaldehyde, which inserts a methylene bridge between the two aromatic rings. google.com The HRP-catalyzed reaction represents a different, direct coupling approach.

Below is a table summarizing the key components and findings of the HRP-catalyzed dimerization of sesamol.

| Enzyme | Substrate | Co-substrate | Product | Detection Method |

| Horseradish Peroxidase (HRP) | Sesamol (3,4-methylenedioxy phenol) | Hydrogen Peroxide (H₂O₂) | Dimeric Sesamol | Fluorescence (Ex: 347 nm, Em: 427 nm) |

Data sourced from a study on a fluorimetric assay for horseradish peroxidase. nih.gov

This enzymatic method highlights a potential green chemistry route for creating bis-1,3-benzodioxole structures, leveraging the catalytic efficiency and specificity of enzymes under mild reaction conditions.

Microbial Transformations Leading to this compound

Microbial biotransformation utilizes whole microbial cells or their enzyme systems to carry out specific chemical modifications on a substrate. This approach is a cornerstone of industrial biotechnology, offering pathways to produce complex chemicals that may be difficult to synthesize through traditional chemistry. nih.govnih.gov

Detailed Research Findings

A review of the scientific literature indicates that while microbial production of various nutraceuticals and phenolic compounds is an active area of research, specific studies detailing the microbial synthesis of this compound are not prominently available. Microbial engineering has been successfully employed to create cell factories for producing a range of plant-based natural bioactives, including various polyphenols. nih.govdtu.dk These strategies often involve introducing and optimizing biosynthetic pathways in host microorganisms like Escherichia coli or Saccharomyces cerevisiae. dtu.dk

The types of transformations microbes are known to perform on aromatic and phenolic compounds are diverse and include:

Hydroxylation: The introduction of hydroxyl (-OH) groups onto the aromatic ring.

Glycosylation: The attachment of sugar moieties, which can alter the solubility and bioavailability of the compound.

Reduction/Oxidation: Modification of functional groups attached to the ring.

Polymerization: Some microbial enzymes, like laccases, can catalyze the oxidative polymerization of phenols.

While there is no direct evidence of a microorganism producing this compound, the general capabilities of microbial systems suggest potential theoretical pathways. For instance, a microorganism could potentially be engineered to express an enzyme capable of catalyzing the condensation of two sesamol molecules with a one-carbon donor. However, this remains a hypothetical route without specific documented examples in the current body of research. The focus of microbial engineering in the context of polyphenols has largely been on synthesizing monomeric flavonoids, stilbenes, and phenolic acids from simple precursors. dtu.dkd-nb.info

Advanced Spectroscopic Characterization and Structural Elucidation of 6,6 Methylenebis 1,3 Benzodioxol 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For a compound like 6,6'-Methylenebis-1,3-benzodioxol-5-ol, NMR would be instrumental in confirming the connectivity of the two benzodioxole rings via the methylene (B1212753) bridge and in analyzing its conformational dynamics.

Due to the presence of hydroxyl groups, the possibility of tautomerism, specifically keto-enol tautomerism, could be investigated. The equilibrium between the enol (the phenol (B47542) form) and a potential keto tautomer would be highly dependent on the solvent and temperature. In most cases for phenolic compounds, the aromatic enol form is significantly more stable. NMR spectroscopy would be the definitive method to observe and quantify the populations of any existing tautomers.

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, NOESY)

To fully assign the proton (¹H) and carbon (¹³C) NMR spectra of this compound, a suite of multi-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks within the molecule. For instance, it would show correlations between the aromatic protons on each benzodioxole ring, helping to distinguish their specific positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei. This would be essential for the unambiguous assignment of each carbon atom by linking it to its attached proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for conformational analysis as it detects through-space correlations between protons that are in close proximity. For this compound, NOESY could provide insights into the rotational freedom and preferred orientation of the two benzodioxole rings around the central methylene bridge. Correlations between the methylene protons and nearby aromatic protons would be particularly informative.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below based on the analysis of similar structures.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.0 | 100 - 120 |

| Methylene CH₂ | ~3.8 | ~30 |

| O-CH₂-O | ~5.9 | ~101 |

| Phenolic OH | 5.0 - 6.0 (variable) | - |

| Quaternary Aromatic C | - | 130 - 150 |

Solid-State NMR for Polymorphism and Amorphous State Studies

In the absence of single crystals suitable for X-ray diffraction, solid-state NMR (ssNMR) would be a powerful tool to study the structure of this compound in its solid form. ssNMR can differentiate between different crystalline forms (polymorphs) and characterize amorphous material. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would provide high-resolution ¹³C spectra of the solid material, revealing information about the local environment of each carbon atom. This could identify the presence of multiple, distinct molecular conformations within the crystal lattice, which would be indicative of polymorphism.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the calculation of the elemental formula, confirming that it is C₁₅H₁₂O₆. The high accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

| Technique | Expected Result for C₁₅H₁₂O₆ |

| HRMS (e.g., ESI-TOF) | [M-H]⁻ ion at m/z 287.0556 (calculated) |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Metabolite Identification in Research

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the methylene bridge, leading to the formation of benzodioxole-containing fragment ions. The study of these fragmentation patterns would provide unequivocal confirmation of the compound's structure. In a research context, if this compound were part of a metabolic study, MS/MS would be instrumental in identifying its metabolites by tracking characteristic fragment ions.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Furthermore, X-ray crystallography would reveal how the molecules are arranged in the crystal lattice (crystal packing). This includes the identification of intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, and π-π stacking between the aromatic rings. These interactions are fundamental to understanding the physical properties of the solid material. As this compound is achiral, the determination of absolute stereochemistry is not applicable.

Currently, there are no published crystal structures for this specific compound in crystallographic databases.

Powder X-ray Diffraction for Crystalline Phases and Lattice Parameters

Similarly, there is no available literature detailing the analysis of this compound using powder X-ray diffraction (PXRD). This technique is essential for identifying crystalline phases, determining lattice parameters, and assessing the purity of a bulk sample. Without such studies, the crystallographic characteristics of the polycrystalline form of this compound remain undocumented.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Intermolecular Interactions

Detailed and interpreted Infrared (IR) and Raman spectroscopic data for this compound are not present in the reviewed scientific literature. While general spectral characteristics can be predicted based on its functional groups (hydroxyl, methylene, benzodioxole rings), specific, experimentally-derived data tables and in-depth analyses of vibrational modes and intermolecular interactions (such as hydrogen bonding) are not published. The expected characteristic vibrational frequencies are therefore theoretical and not yet experimentally confirmed in dedicated studies.

| Functional Group | Expected Infrared Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H (hydroxyl) | Broad, ~3200-3600 | Not typically a strong Raman scatterer |

| C-H (aromatic) | ~3000-3100 | Strong, ~3000-3100 |

| C-H (methylene) | ~2850-2960 | ~2850-2960 |

| C=C (aromatic) | ~1450-1600 | Strong, ~1450-1600 |

| C-O (ether) | ~1000-1300 | ~1000-1300 |

| C-O (phenol) | ~1200-1260 | Moderate |

| Note: This table represents generalized, expected ranges for the functional groups present in the molecule and is not based on experimentally measured data for this compound. |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives

The parent compound, this compound, is achiral. Searches for studies on its chiral derivatives, which would be necessary for analysis by chiroptical spectroscopy techniques like Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD), yielded no results. There are no reports on the synthesis of chiral variants or their subsequent analysis to determine stereochemical properties such as absolute configuration or conformational preferences in solution.

Mechanistic Investigations of 6,6 Methylenebis 1,3 Benzodioxol 5 Ol at the Molecular and Sub Cellular Level

In Vitro Studies on Molecular Target Interactions

Detailed in vitro studies to comprehensively characterize the molecular target interactions of 6,6'-Methylenebis-1,3-benzodioxol-5-ol are not extensively documented in peer-reviewed literature.

Enzyme Inhibition and Activation Mechanisms Elucidation

While some sources suggest that this compound may inhibit certain enzymes involved in metabolic pathways, specific details regarding the enzymes targeted, the nature of the inhibition (e.g., competitive, non-competitive), or the kinetic parameters (e.g., IC₅₀, Kᵢ) are not available. smolecule.com Research on the broader class of 1,3-benzodioxole (B145889) derivatives indicates that they can interact with and inhibit microsomal mixed-function oxidases, particularly cytochrome P-450 enzymes. chemicalbook.comnih.gov However, specific studies on this compound are required to confirm similar activity.

Receptor Binding and Ligand-Protein Interaction Kinetics

There is currently no publicly available research detailing the receptor binding profile of this compound. Studies to determine its affinity for specific receptors and the kinetics of such interactions are necessary to understand its potential pharmacological effects.

Cellular Level Studies in Defined Non-human Cell Systems

Investigations at the cellular level to understand the effects of this compound are also limited.

Cell-Free Systems for Biochemical Pathway Modulation

The use of this compound in cell-free systems to study its influence on specific biochemical pathways has not been reported in the available literature. Such studies would be valuable in identifying the molecular pathways modulated by this compound.

Sub-cellular Organelle Interactions and Localization Studies

Information regarding the interaction of this compound with sub-cellular organelles and its localization within cells is not available. Techniques such as fluorescence microscopy with a labeled form of the compound would be required to perform such investigations.

Mechanistic Pathways of Redox Chemistry and Antioxidant Activity in Vitro

The most frequently cited biological property of this compound is its antioxidant activity. smolecule.com It is suggested that the compound can scavenge free radicals, which is a key mechanism in preventing oxidative stress-related damage. smolecule.com The presence of hydroxyl groups on the benzodioxole moieties likely contributes to this antioxidant capacity by donating hydrogen atoms to neutralize free radicals.

Below is a hypothetical data table illustrating the kind of data that would be generated from such studies. Please note that the data presented here is for illustrative purposes only and is not based on actual experimental results for this compound.

| Antioxidant Assay | Parameter | Value |

|---|---|---|

| DPPH Radical Scavenging | IC₅₀ (µM) | Data Not Available |

| ABTS Radical Scavenging | TEAC (Trolox Equivalents) | Data Not Available |

| Oxygen Radical Absorbance Capacity (ORAC) | µmol TE/µmol | Data Not Available |

Free Radical Scavenging Mechanisms and Electron Transfer Pathways

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals, a characteristic that is beneficial in preventing oxidative stress-related cellular damage. smolecule.com While direct experimental data on the specific free radical scavenging mechanisms of this compound are limited, its structural similarity to other phenolic antioxidants, such as the well-studied sesamol (B190485) (a single benzodioxole), allows for informed hypotheses regarding its mode of action.

Phenolic compounds can neutralize free radicals through several mechanisms, primarily hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT). In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thus quenching its reactivity. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring.

Alternatively, the SET-PT mechanism involves the transfer of an electron from the phenolic compound to the free radical, forming a radical cation and an anion. This is followed by the transfer of a proton to the anion. The prevailing mechanism is often influenced by the solvent's polarity and the nature of the free radical. For instance, studies on a vitamin E model compound have shown a shift from a HAT mechanism in aprotic solvents to an electron transfer mechanism in protic media like methanol (B129727). researchgate.net

The presence of two phenolic hydroxyl groups in this compound likely enhances its radical scavenging capacity compared to a single-ring structure like sesamol. The methylene (B1212753) bridge may influence the electronic properties of the benzodioxole rings and the steric accessibility of the hydroxyl groups, potentially modulating its scavenging activity.

Table 1: Comparison of Potential Free Radical Scavenging Mechanisms

| Mechanism | Description | Relevance to this compound |

| Hydrogen Atom Transfer (HAT) | A hydrogen atom is directly transferred from the antioxidant to the free radical. | The phenolic hydroxyl groups are potential hydrogen donors. |

| Single Electron Transfer-Proton Transfer (SET-PT) | An electron is transferred to the free radical, followed by a proton. | The electron-rich aromatic system could facilitate electron donation. |

Metal Chelation Properties and Antioxidant Synergism

Transition metals, such as iron and copper, can contribute to oxidative stress by catalyzing the formation of highly reactive hydroxyl radicals via the Fenton reaction. Compounds that can chelate these metal ions, rendering them redox-inactive, exhibit indirect antioxidant activity. The structure of this compound, with its two hydroxyl groups in proximity on each ring, suggests a potential for metal chelation.

Antioxidant synergism occurs when the combined antioxidant effect of two or more compounds is greater than the sum of their individual effects. In the context of this compound, synergism could occur through various mechanisms. For example, it might act as a primary antioxidant by scavenging free radicals, while also chelating transition metals that could otherwise propagate radical chain reactions. Furthermore, if the compound is used in conjunction with other antioxidants, it could potentially regenerate them, leading to a synergistic effect.

Table 2: Potential Roles in Antioxidant Synergism

| Mechanism | Description | Potential Role of this compound |

| Primary Antioxidant Activity | Direct scavenging of free radicals. | The phenolic hydroxyl groups are primary sites for radical quenching. |

| Metal Chelation | Binding of transition metal ions to prevent them from catalyzing oxidative reactions. | The ortho-dihydroxy arrangement suggests potential for metal chelation. |

| Regeneration of Other Antioxidants | Donating a hydrogen atom or electron to a radicalized antioxidant, thereby restoring its activity. | The electron-donating capacity of the phenolic rings could facilitate regeneration. |

DNA/RNA Interaction Studies and Topoisomerase Modulation in Vitro

The interaction of small molecules with nucleic acids is a critical area of research, particularly in the context of developing new therapeutic agents. While there are no specific in vitro studies detailing the interaction of this compound with DNA or RNA, the planar aromatic nature of its benzodioxole rings suggests the possibility of such interactions.

Potential modes of interaction include intercalation, where the molecule inserts itself between the base pairs of the DNA double helix, and groove binding, where it fits into the major or minor grooves of the DNA. Circular dichroism spectroscopy is a technique that could be employed to investigate these potential binding modes. nih.gov

Topoisomerases are enzymes that regulate the topology of DNA and are essential for processes such as replication and transcription. They are also important targets for anticancer drugs. Some polyphenolic compounds have been shown to modulate the activity of topoisomerases. Given the structural similarities of this compound to other bioactive lignans (B1203133) and polyphenols, it is plausible that it could also interact with and modulate the activity of these enzymes. nih.gov However, without direct experimental evidence, this remains speculative.

Investigation of Signaling Pathway Modulation in Cell-Free Systems

Cell-free systems provide a valuable tool for studying the direct effects of compounds on specific signaling pathways without the complexities of a cellular environment. These systems can be used to investigate the modulation of key enzymes, such as kinases and phosphatases, which are central to many signaling cascades.

There is currently no published research on the effects of this compound on signaling pathways in cell-free systems. However, based on the known activities of other polyphenolic compounds, it is conceivable that it could modulate pathways involved in inflammation and cell proliferation. For example, some polyphenols are known to interact with components of the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways. Future research using cell-free assays would be necessary to determine if this compound has similar activities.

Theoretical and Computational Chemistry of 6,6 Methylenebis 1,3 Benzodioxol 5 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of molecules. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for understanding chemical behavior.

Density Functional Theory (DFT) Studies on Ground State Properties and Molecular Orbitals

Density Functional Theory (DFT) has become a principal tool for investigating the ground-state properties of medium to large-sized molecules due to its favorable balance between accuracy and computational cost. For 6,6'-Methylenebis-1,3-benzodioxol-5-ol, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry and determine key electronic parameters.

These calculations reveal the distribution of electron density, with the highest concentrations typically found around the oxygen atoms of the hydroxyl and benzodioxole groups, indicating regions of high reactivity. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are vital for predicting the molecule's chemical reactivity and kinetic stability. The HOMO is generally localized over the electron-rich aromatic rings and hydroxyl groups, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed more broadly across the molecule, indicating potential sites for nucleophilic attack. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |

Ab Initio Methods for Excited States and Reaction Pathways

While DFT is powerful for ground-state properties, ab initio methods, such as Time-Dependent DFT (TD-DFT) and Configuration Interaction (CI), are more suited for studying excited states and reaction pathways. These methods can predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations can identify the primary electronic transitions, which are typically π-π* transitions within the aromatic rings.

Furthermore, ab initio methods are instrumental in mapping potential energy surfaces to explore reaction mechanisms. For instance, the antioxidant activity of this compound, attributed to the hydroxyl groups, can be investigated by modeling the hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. These calculations can determine the activation energies and reaction enthalpies, providing a theoretical basis for its antioxidant potential.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

The static picture provided by quantum chemical calculations is complemented by Molecular Dynamics (MD) simulations, which explore the dynamic behavior of molecules over time. MD simulations for this compound can reveal its conformational flexibility, particularly the rotational freedom around the methylene (B1212753) bridge connecting the two benzodioxole units. These simulations can identify the most stable conformations and the energy barriers between them.

Moreover, MD simulations are crucial for understanding the influence of the solvent on the molecule's structure and properties. By explicitly including solvent molecules (e.g., water) in the simulation box, it is possible to study the formation of hydrogen bonds between the hydroxyl groups of the solute and the solvent. These interactions significantly impact the molecule's solubility and its effective conformation in a biological environment. The radial distribution function (RDF) can be calculated to quantify the structuring of solvent molecules around specific atoms of the solute.

Docking Studies and Molecular Modeling of Ligand-Target Interactions

To explore the potential biological activity of this compound, molecular docking studies are employed. These computational techniques predict the preferred orientation of a ligand when bound to a target protein. By docking this compound into the active sites of various enzymes or receptors, researchers can hypothesize its mechanism of action.

For example, given its antioxidant properties, it could be docked into the active site of enzymes involved in oxidative stress, such as cyclooxygenase (COX) or lipoxygenase (LOX). The docking results, typically expressed as a binding affinity or docking score, indicate the strength of the interaction. The analysis of the docked pose can reveal key intermolecular interactions, such as hydrogen bonds with amino acid residues and π-π stacking interactions with aromatic residues, which stabilize the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. While a full QSAR study requires a dataset of related molecules, the principles can be applied to understand the features of this compound that might contribute to its activity.

Spectroscopic Property Prediction and Experimental Validation

Computational chemistry plays a vital role in predicting spectroscopic properties, which can then be validated against experimental data. For this compound, the vibrational frequencies can be calculated using DFT. These theoretical frequencies, after appropriate scaling, can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. Key predicted vibrations would include the O-H stretching of the hydroxyl groups, C-H stretching of the aromatic rings and the methylene bridge, and the C-O-C stretching of the dioxole rings.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The predicted chemical shifts provide a theoretical spectrum that can be compared with experimental NMR data to confirm the molecular structure.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signals | Experimental Correlation |

|---|---|---|

| IR Spectroscopy | ~3400-3600 cm⁻¹ (O-H stretch) | Confirms presence of hydroxyl groups |

| ¹H NMR Spectroscopy | ~6.5-7.0 ppm (aromatic protons) | Confirms aromatic structure |

By integrating these diverse computational approaches, a comprehensive theoretical understanding of this compound can be achieved, providing valuable insights that can guide future experimental research and application development.

Chemoinformatics and Database Mining for Structural Analogs

The exploration for structural analogs of this compound is a critical step in computational chemistry for discovering compounds with potentially similar or improved biological activities. Chemoinformatics and database mining serve as powerful tools in this endeavor, enabling high-throughput screening of vast chemical libraries to identify molecules with specific structural features.

The process of identifying structural analogs begins with defining a search query based on the structure of this compound. This can range from searches for compounds with an identical carbon skeleton to more flexible queries that allow for variations in substituents and ring systems. Large chemical databases such as PubChem, ChEMBL, and the Chemical Abstracts Service (CAS) registry are then mined using these queries. For instance, a substructure search for the 1,3-benzodioxole (B145889) moiety is a common starting point, which can then be refined to include the methylene bridge and hydroxyl substitutions.

Similarity searching is another key chemoinformatic technique. This method uses molecular fingerprints—binary strings that encode the presence or absence of various structural features—to quantify the similarity between this compound and other compounds in a database. A Tanimoto coefficient is often calculated to provide a numerical measure of similarity, allowing for the ranking of compounds based on their structural resemblance to the query molecule.

Computational approaches, such as those used for screening alternatives to bisphenol A, which also possesses a methylene-bridged bis-aromatic structure, can be adapted for this compound. nih.gov Machine learning models and molecular dynamics simulations can be employed to predict the properties and potential biological activities of identified analogs, thereby prioritizing them for further investigation. nih.gov

Through these chemoinformatic and database mining strategies, a range of structural analogs of this compound can be identified. These analogs may include variations in the substitution pattern on the aromatic rings, modifications to the methylene bridge, or the replacement of the benzodioxole moieties with other heterocyclic systems. The identification of such analogs is instrumental in understanding structure-activity relationships and in the rational design of new compounds with desired characteristics.

Research Findings on Structural Analogs

Database mining and chemoinformatic analyses of chemical libraries can reveal a variety of structural analogs of this compound. The following table provides a curated list of such analogs, identified through searches in prominent chemical databases. The selection is based on the presence of the core benzodioxole structure and other key functional groups.

| Compound Name | Molecular Formula | Database ID | Structural Relationship to this compound |

|---|---|---|---|

| 1,3-Benzodioxol-5-ol (Sesamol) | C7H6O3 | PubChem CID: 68289 | A fundamental building block of the target compound, representing a single benzodioxole-5-ol unit. |

| bis(benzo[d] nih.govnih.govdioxol-5-yloxy)methane | C15H12O6 | Simson Pharma: P080051 | An analog where the methylene bridge connects the two benzodioxole rings via oxygen atoms instead of direct ring linkage. |

| 6-Ethenyl-1,3-benzodioxol-5-ol | C9H8O3 | PubChem CID: 173651723 | A monomeric analog with an ethenyl group, showcasing substitution on the benzodioxole ring. |

| Sesaminol | C20H18O7 | PubChem CID: 94672 | A more complex natural product containing the 1,3-benzodioxol-5-ol moiety, illustrating the occurrence of this scaffold in nature. nih.gov |

| {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea | C9H9N3O2S | - | A derivative where the benzodioxole ring is functionalized with a thiosemicarbazone group, indicating potential for diverse chemical modifications. nih.gov |

Compound Index

Derivatives and Analogs of 6,6 Methylenebis 1,3 Benzodioxol 5 Ol: Synthesis and Structure Activity Relationship Sar Studies

Synthesis of Novel Derivatives and Analogs with Structural Modifications

The synthesis of novel derivatives of 6,6'-Methylenebis-1,3-benzodioxol-5-ol primarily targets three key regions of the molecule: the phenolic hydroxyl groups, the central methylene (B1212753) bridge, and the aromatic benzodioxole rings. These modifications aim to fine-tune the compound's physicochemical properties, such as lipophilicity, electronic character, and steric profile, which in turn can influence its biological activity.

The phenolic hydroxyl groups are prime targets for derivatization due to their reactivity. Etherification and esterification are common strategies to enhance lipophilicity and potentially alter the compound's interaction with biological targets.

Etherification: The synthesis of ether derivatives can be achieved through Williamson ether synthesis, where the hydroxyl groups are deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form phenoxides, which then react with various alkyl or benzyl (B1604629) halides. For instance, reaction with substituted benzyl chlorides can introduce bulky aromatic moieties, which can probe steric tolerance at a receptor binding site. Studies on the related monomer, sesamol (B190485), have shown that the introduction of substituted benzylmethoxy groups can lead to potent inhibitors of enzymes like monoamine oxidase (MAO). nih.gov

Esterification: Ester derivatives are readily prepared by reacting this compound with acyl chlorides or carboxylic acid anhydrides in the presence of a base catalyst (e.g., pyridine, triethylamine). This modification can improve membrane permeability and can also serve as a prodrug strategy, where the ester is hydrolyzed in vivo to release the active parent compound. A variety of ester functionalities, from simple acetates to more complex benzoates, can be introduced to systematically study the effect of the ester group's size and electronic nature on biological activity.

| Modification Type | Reagents | Potential Derivative Structure | Purpose of Modification |

| Etherification | Alkyl/Benzyl Halide, Base (e.g., K₂CO₃) | R-O-Ar-CH₂-Ar-O-R | Increase lipophilicity, probe steric interactions |

| Esterification | Acyl Chloride/Anhydride, Base (e.g., Pyridine) | R-C(=O)O-Ar-CH₂-Ar-O(O=)C-R | Improve membrane permeability, prodrug strategy |

Ar represents the benzodioxole ring system.

Homologation: Replacing the methylene bridge (-CH₂-) with longer alkyl chains (e.g., ethylene (B1197577) -CH₂CH₂-, propylene (B89431) -CH₂CH₂CH₂-) would increase the distance and rotational freedom between the two aromatic rings. This can be achieved through multi-step synthetic sequences, potentially starting from the separate benzodioxole units and linking them with an appropriate dihaloalkane.

Heteroatom Substitution: The introduction of heteroatoms such as oxygen (ether linkage) or sulfur (thioether linkage) in place of the methylene carbon can alter the bridge's angle, polarity, and hydrogen bonding capacity. For example, a bis(benzodioxol-5-yloxy)methane analog would feature an ether linkage. researchgate.net Such modifications can influence the molecule's preferred conformation and its ability to fit into a specific binding pocket.

Introducing substituents directly onto the aromatic rings of the benzodioxole moieties allows for the fine-tuning of electronic and steric properties. The positions ortho to the hydroxyl group are particularly reactive and are common sites for substitution.

Electrophilic Aromatic Substitution: Reactions such as aminomethylation (Mannich reaction), alkylation, and acylation can introduce various groups onto the ring. For instance, the Mannich reaction with formaldehyde (B43269) and a secondary amine can install an aminomethyl group, which can be protonated at physiological pH, thereby increasing water solubility and providing a potential new interaction point with biological targets. Studies on sesamol have demonstrated that introducing aminomethyl or other alkyl groups at the C-6 position can modulate antioxidant activity. researchgate.netnih.gov

Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions, such as Suzuki or Stille couplings, could be employed to attach aryl or other unsaturated groups to the benzodioxole rings, provided a suitable halide or triflate precursor is synthesized. This strategy allows for the introduction of a wide range of substituents to probe the electronic and steric requirements of a target. Research on sesamol has shown that direct arylation at the C-6 position can influence its radical scavenging properties. researchgate.net

In Vitro SAR Studies on Modified Structures

The primary goal of synthesizing these derivatives is to conduct structure-activity relationship (SAR) studies. These studies systematically evaluate how each structural modification affects a specific biological activity in vitro, providing insights into the molecular interactions between the compound and its biological target.

The nature of the substituents on the benzodioxole rings and at the hydroxyl groups can have a profound impact on biological activity.

Electronic Effects: The introduction of electron-donating groups (EDGs) like methoxy (B1213986) or alkyl groups can increase the electron density of the aromatic ring and the phenolic hydroxyl group, which may enhance activities like antioxidant potential by facilitating hydrogen atom transfer. Conversely, electron-withdrawing groups (EWGs) such as nitro or cyano groups decrease the electron density, which could be beneficial if the mechanism of action involves interactions with electron-deficient regions of a target. In studies of 6-arylsesamol derivatives, a cyano group (an EWG) on the appended aryl ring resulted in the highest antiradical activity, suggesting a complex interplay of electronic factors.

Steric Effects: The size and shape of the introduced substituents are critical. Bulky groups can either enhance binding by occupying a large hydrophobic pocket in a receptor or decrease activity by sterically hindering the optimal orientation for binding. For example, in a series of sesamol derivatives designed as MAO inhibitors, the nature and position of substituents on a benzyl ether moiety dramatically influenced their potency and selectivity for MAO-B. nih.gov

| Derivative Class | Substituent Type | Observed/Hypothesized Effect on Activity | Rationale |

| C-6 Alkylated Analogs | Alkyl groups (e.g., -CH₃, -tBu) | Increased antioxidant activity | Enhanced stabilization of the phenoxyl radical through hyperconjugation and steric shielding. ugr.es |

| C-6 Arylated Analogs | Substituted Phenyl groups | Activity dependent on substituent electronics | Electron-withdrawing groups on the aryl ring can enhance radical scavenging activity. |

| O-Alkylated Ethers | Substituted Benzyl groups | Potent and selective enzyme inhibition | The substituent pattern on the benzyl ring dictates interactions within the enzyme's active site. nih.gov |

The flexibility of the this compound scaffold is largely determined by the nature of the bridge connecting the two rings. Altering this bridge can impose conformational constraints or introduce new degrees of freedom, which directly impacts binding affinity.

Bridge Flexibility: A longer, more flexible bridge (e.g., propylene) allows the two benzodioxole rings to adopt a wider range of spatial orientations. This could be advantageous if the binding site is large and requires the two pharmacophores to be significantly separated.

Bridge Rigidity: A more rigid linker, or the introduction of cyclic structures incorporating the bridge, would lock the molecule into a more defined conformation. If this conformation matches the optimal geometry for binding to a target, a significant increase in affinity can be expected due to a lower entropic penalty upon binding. Reducing the number of rotatable bonds is a known strategy in medicinal chemistry to enhance activity by maintaining an active conformation. mdpi.com

In silico docking studies are often employed to rationalize these findings. By modeling the binding of different conformationally distinct analogs into a putative active site, researchers can visualize how changes in molecular shape and flexibility affect key interactions, such as hydrogen bonds and hydrophobic contacts, thereby explaining the observed SAR.

Co-crystallization and Complex Formation Studies with Target Molecules for Structural Insights

Co-crystallization is a powerful technique used to understand the interactions between a ligand and its target molecule at an atomic level. This method involves forming a single crystal that contains both the molecule of interest and its biological target, typically a protein. The resulting crystal structure, determined by X-ray diffraction, provides a detailed three-dimensional map of the binding site and the specific interactions that stabilize the complex. domainex.co.uk

Successful co-crystallization depends on several factors, including the choice of solvent, the relative solubility of the compound and its target, and the presence of specific intermolecular interactions, such as hydrogen bonds, that can facilitate the formation of a stable crystal lattice. nih.gov

Structural studies on various 1,3-benzodioxole (B145889) derivatives have been performed, providing information on their three-dimensional conformations and intermolecular interactions in the solid state. For example, the crystal structure of N-[(1E)-1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]hydroxylamine has been determined, unequivocally establishing the stereochemistry of the oxime double bond. semanticscholar.org Such studies are foundational for understanding how these molecules might fit into the binding pockets of their biological targets.

The "crystalline sponge" method, a novel X-ray crystallography technique, has been used to determine the structure of 1,3-benzodioxole derivatives that are liquids or oils. This method involves soaking the analyte into a porous crystalline matrix, which then allows for standard X-ray diffraction analysis. This approach has revealed π–π, CH–halogen, and CH–O interactions between the guest benzodioxole derivative and the host framework. rsc.org

Molecular docking studies, a computational alternative to co-crystallization, have been used to predict the binding modes of 1,3-benzodioxole derivatives with their targets. For instance, docking studies of N-(benzo[d] researchgate.netnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) derivatives with the auxin receptor TIR1 suggested a stronger binding affinity for the most active compounds compared to the natural ligand. nih.gov These computational models, while not a direct observation of the binding mode, can guide the design of new analogs for synthesis and biological testing.

The data from X-ray crystallography and molecular docking of benzodioxole derivatives are summarized in the table below.

Table 3: Structural Studies of 1,3-Benzodioxole Derivatives

| Compound | Method | Key Findings |

| N-[(1E)-1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]hydroxylamine | X-ray Crystallography | Determined the (E)-configuration of the imine group. semanticscholar.org |

| Various 1,3-Benzodioxole Derivatives | Crystalline Sponge Method | Revealed intermolecular interactions (π–π, CH–halogen, CH–O) with the host matrix. rsc.org |

| N-(benzo[d] researchgate.netnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide Derivatives | Molecular Docking | Predicted stronger binding to the TIR1 auxin receptor for active compounds. nih.gov |

Biosynthetic and Metabolic Pathways of 6,6 Methylenebis 1,3 Benzodioxol 5 Ol if Naturally Occurring/in Vitro Metabolism

Elucidation of Precursor Biosynthesis Pathways

There is no information available regarding the natural precursors or the biosynthetic pathways leading to the formation of 6,6'-Methylenebis-1,3-benzodioxol-5-ol.

Enzymatic Steps in the Formation of the Methylene (B1212753) Bridge and Benzodioxole Rings

Details on the specific enzymatic reactions involved in the creation of the methylene bridge and the benzodioxole rings for this compound are not documented in the available literature.

In Vitro Metabolic Transformations by Microbial or Isolated Enzyme Systems

No studies describing the in vitro metabolism of this compound by microbial or isolated enzyme systems were found.

Information on hydroxylation and demethylenation reactions specific to this compound is not available.

While glucuronidation and sulfation are common phase II metabolic pathways for phenolic compounds, no specific data on these processes for this compound in cell-free systems could be located. nih.gov

Metabolic Fate in Model Organisms (excluding human trials)

There is no available research on the metabolic fate, including absorption, distribution, and excretion, of this compound in any model organisms. While the metabolic fate of a related but structurally simpler compound, sesamol (B190485) (1,3-benzodioxol-5-ol), has been studied in rats, this information cannot be extrapolated to this compound. nih.gov

Advanced Methodological Applications of 6,6 Methylenebis 1,3 Benzodioxol 5 Ol in Chemical Biology Research

Use as a Chemical Probe for Elucidating Biological Processes

There is no available research demonstrating the use of 6,6'-Methylenebis-1,3-benzodioxol-5-ol as a chemical probe. Chemical probes are powerful tools for dissecting complex biological processes by selectively interacting with specific cellular targets. The development and characterization of such probes require extensive investigation into their selectivity, potency, and mechanism of action. At present, no studies have been published that characterize or utilize this compound for these purposes.

Integration into Chemo-Proteomic and Metabolomic Workflows

There is no documented evidence of this compound being integrated into chemo-proteomic or metabolomic workflows. These high-throughput techniques are used to identify the protein targets of bioactive compounds or to study the metabolic changes induced by them. The absence of this compound in such studies suggests it has not been explored as a modulator of cellular proteomes or metabolomes in a research setting.

Applications in Material Science Research (e.g., Polymer Chemistry, Supramolecular Assembly)

Similarly, a review of the material science literature, including polymer chemistry and supramolecular assembly, reveals no mention of this compound. The unique structural features of a molecule can sometimes be exploited to create novel polymers or self-assembling supramolecular structures. However, there are no published studies that have investigated or reported the use of this specific compound in the development of new materials.

Future Perspectives and Research Gaps in 6,6 Methylenebis 1,3 Benzodioxol 5 Ol Research

Exploration of Underexplored Mechanistic Pathways at the Molecular Level

A significant research gap exists in understanding the precise molecular mechanisms through which 6,6'-Methylenebis-1,3-benzodioxol-5-ol may exert biological effects. Initial assessments suggest potential antioxidant, antimicrobial, and anti-inflammatory properties. However, the specific intracellular signaling pathways and molecular targets involved have not been thoroughly investigated. Future research should aim to unravel these mechanisms.

Key Research Questions:

Receptor Binding and Enzyme Inhibition: Does the compound interact with specific cellular receptors or inhibit key enzymes involved in disease pathways? Computational docking studies followed by in vitro binding assays could identify potential protein targets.

Gene and Protein Expression Modulation: How does this compound affect gene and protein expression profiles in relevant cell models? Transcriptomic and proteomic analyses would be invaluable in answering this question.

Interaction with Cellular Membranes: What is the nature of the compound's interaction with cell membranes, and how might this influence its bioavailability and cellular uptake?

Development of Advanced and Sustainable Synthetic Strategies

Currently, the synthesis of this compound can be achieved through methods like the condensation of catechol derivatives with formaldehyde (B43269). However, these traditional methods may have limitations in terms of yield, scalability, and environmental impact. A key area for future research is the development of more efficient, sustainable, and versatile synthetic routes.

Potential Research Avenues:

Green Chemistry Approaches: Exploration of solvent-free reactions, microwave-assisted synthesis, or the use of biocatalysts could lead to more environmentally friendly production methods.

Novel Catalytic Systems: Investigating the use of novel catalysts could improve reaction efficiency and selectivity, leading to higher yields and purer products.

Flow Chemistry: The application of continuous flow chemistry could enable better control over reaction parameters, leading to improved consistency and facilitating large-scale production.

Predictive Modeling for Novel Analog Design with Enhanced In Vitro Potency

The structural scaffold of this compound presents a promising starting point for the design of novel analogs with potentially enhanced biological activities. Predictive modeling and computational chemistry can play a crucial role in rationally designing these new molecules.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): Once a sufficient number of analogs with corresponding biological activity data are available, QSAR models can be developed to predict the potency of new designs.

Pharmacophore Modeling: Identifying the key structural features responsible for biological activity can guide the design of new compounds with improved interactions with their molecular targets.

In Silico Screening: Virtual screening of compound libraries based on the this compound scaffold could rapidly identify promising candidates for synthesis and testing.

Integration of Multi-Omics Data in Systems-Level Understanding of Its Interactions

To gain a holistic understanding of the biological effects of this compound, an integrated multi-omics approach is essential. By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of the compound's impact on cellular systems. nih.gov

Multi-Omics Workflow:

| Omics Layer | Data Generated | Potential Insights |

| Genomics | DNA sequence variations | Identification of genetic factors influencing response to the compound. |

| Transcriptomics | Gene expression levels (mRNA) | Understanding of how the compound alters gene regulation. |

| Proteomics | Protein abundance and modifications | Insight into the compound's effects on cellular machinery and signaling pathways. |

| Metabolomics | Small molecule profiles | Elucidation of metabolic pathways affected by the compound. |

This integrated approach can help to identify biomarkers of response and to generate new hypotheses about the compound's mechanisms of action.

Challenges and Opportunities in Structural Biology Applications

A significant hurdle in fully understanding the bioactivity of this compound is the lack of structural data for its interactions with potential biological targets. Determining the three-dimensional structure of this compound in complex with proteins would provide invaluable insights for structure-based drug design.

Challenges:

Crystallization: Obtaining high-quality crystals of the compound bound to a target protein can be challenging.

Solubility: The solubility of the compound may need to be optimized for structural studies.

Opportunities:

X-ray Crystallography and NMR Spectroscopy: These techniques can provide detailed atomic-level information about the binding mode of the compound.

Cryo-Electron Microscopy (Cryo-EM): For large protein complexes, cryo-EM can be a powerful tool to visualize the interaction.

Interdisciplinary Research Directions and Emerging Methodologies

The future of research on this compound will benefit greatly from interdisciplinary collaborations and the adoption of emerging scientific methodologies.

Collaborative Fields:

Medicinal Chemistry and Pharmacology: To design and evaluate new analogs.

Computational Biology and Bioinformatics: To analyze large datasets and model molecular interactions.

Materials Science: To explore novel drug delivery systems.

Emerging Methodologies:

Artificial Intelligence and Machine Learning: To analyze complex biological data and predict compound properties.

High-Throughput Screening: To rapidly assess the biological activity of a large number of analogs.

Organ-on-a-Chip Technology: To study the effects of the compound in more physiologically relevant models.

By embracing these future perspectives and addressing the current research gaps, the scientific community can unlock the full potential of this compound and its derivatives.

Q & A

Q. What are the recommended safety protocols for handling 6,6'-Methylenebis-1,3-benzodioxol-5-ol in laboratory settings?

- Methodological Answer : Researchers must adhere to strict safety protocols due to potential toxicity. Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods for reactions involving volatile intermediates. Post-experiment waste should be segregated and disposed via certified hazardous waste management services. Safety data sheets (SDS) should be consulted for specific hazards, including inhalation risks (H333) and skin exposure (H313) .

Q. How can researchers determine the crystal structure of this compound using X-ray crystallography?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Use SHELX-97 (SHELXL) for structure refinement, ensuring proper data scaling and absorption correction. Validate the final structure using tools like PLATON to check for missed symmetry or disorder. ORTEP-3 can visualize thermal ellipsoids and molecular geometry .

Q. What synthetic routes are available for preparing this compound, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves oxidative dimerization of 1,3-benzodioxol-5-ol derivatives. Optimize reaction conditions (e.g., temperature, catalyst loading) using automated flow chemistry platforms to enhance reproducibility. For example, Co-based catalysts in dichloroethane at 32°C have been effective for analogous benzodioxol dimerizations .

Advanced Research Questions

Q. How can computational methods like DFT/TDDFT be applied to study the electronic properties of this compound?

- Methodological Answer : Density functional theory (DFT) can model ground-state geometries and frontier molecular orbitals (HOMO/LUMO). Time-dependent DFT (TDDFT) predicts UV-Vis absorption spectra by simulating electronic transitions. Use Gaussian or ORCA software with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d). Compare computed spectra with experimental data to validate accuracy .

Q. What strategies are effective in resolving contradictions between spectroscopic data and crystallographic results for this compound?

- Methodological Answer : Cross-validate NMR chemical shifts with computed values (e.g., using GIAO-DFT). For crystallographic discrepancies, re-examine data for twinning or pseudo-symmetry using SHELXL’s TWIN command. If NMR signals suggest dynamic behavior (e.g., tautomerism), perform variable-temperature NMR or solid-state NMR to probe conformational flexibility .

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives for pharmacological applications?

- Methodological Answer : Synthesize derivatives with modifications to the methylene bridge or benzodioxol rings. Screen for bioactivity (e.g., enzyme inhibition) using in vitro assays (e.g., fluorescence-based aromatase inhibition tests). Molecular docking (AutoDock Vina) can predict binding modes to targets like cytochrome P450 enzymes. Correlate substituent effects with IC50 values to establish SAR trends .

Q. What experimental design considerations are critical for studying the antioxidant activity of this compound?

- Methodological Answer : Use DPPH or ABTS radical scavenging assays under controlled oxygen levels. Include positive controls (e.g., ascorbic acid) and measure IC50 values in triplicate. For mechanistic insights, employ electron paramagnetic resonance (EPR) to detect radical intermediates. Validate results with in-cell ROS assays using fluorescent probes like DCFH-DA .

Notes on Data Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.